CID 86743193
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt is a highly water-soluble fluorescent dye. It is commonly used as a pH indicator due to its ability to exhibit fluorescence changes in response to pH variations. This compound is also known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt typically involves the sulfonation of pyrene. The process begins with the hydroxylation of pyrene to form 8-hydroxypyrene, followed by sulfonation at the 1, 3, and 6 positions. The reaction conditions often include the use of sulfuric acid and fuming sulfuric acid as sulfonating agents. The final product is then neutralized with sodium hydroxide to form the trisodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: The compound serves as a pH indicator in biological assays and cellular imaging.
Medicine: It is employed in diagnostic assays and as a marker for tracking biological processes.
Industry: The dye is used in the development of optical sensors and as a component in various industrial applications
Mechanism of Action
The mechanism of action of 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt involves its ability to fluoresce in response to pH changes. The compound’s fluorescence is due to the electronic transitions within its molecular structure. When exposed to different pH levels, the protonation and deprotonation of the hydroxyl and sulfonic acid groups alter the electronic environment, leading to changes in fluorescence intensity and wavelength .
Comparison with Similar Compounds
Similar Compounds
Pyranine: Another fluorescent dye with similar properties but different applications.
Solvent Green 7: Used in various industrial applications as a dye.
Trisodium 8-hydroxypyrene-1,3,6-trisulfonate: A closely related compound with similar chemical structure and properties
Uniqueness
8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt is unique due to its high water solubility and strong fluorescence response to pH changes. These properties make it particularly useful in applications requiring precise pH measurements and fluorescence-based detection .
Properties
Molecular Formula |
C16H10Na3O10S3 |
---|---|
Molecular Weight |
527.4 g/mol |
InChI |
InChI=1S/C16H10O10S3.3Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;;;/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26);;; |
InChI Key |
JSJHCJAVSDQFLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)O)S(=O)(=O)O.[Na].[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.